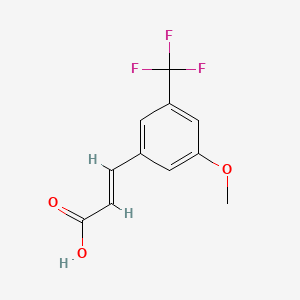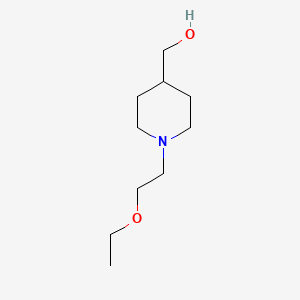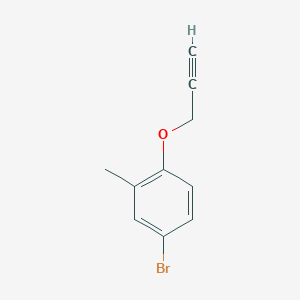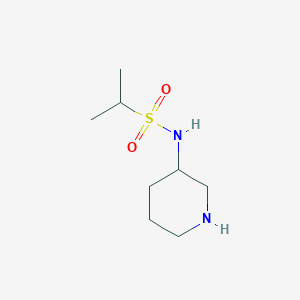
1,4-二氨基环己烷-1-羧酸二盐酸盐
描述
1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride is a useful research compound. Its molecular formula is C7H16Cl2N2O2 and its molecular weight is 231.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理学
1,4-二氨基环己烷-1-羧酸二盐酸盐: 是一种在药理学研究中表现出潜力的化合物。 其结构类似于二氢吡啶,二氢吡啶是一类具有广泛生物学应用的化合物,包括降压和神经保护作用 。 在这些化合物中引入羧酸基团已被发现可以增强它们的抗菌活性,这表明有可能开发新的药物 .
材料科学
在材料科学中,1,4-二氨基环己烷-1-羧酸二盐酸盐已被用作合成新型材料的结构导向剂。 例如,它已被用于制备全脂肪族聚酰亚胺和二维层状磷酸锌 。这些材料在电子和催化等各个领域都有应用。
化学合成
该化合物在化学合成中起着构建块的作用,用于合成更复杂的分子。 它参与了从糖衍生的羧酸可持续合成环己烷四羧酸盐,展示了其在绿色化学应用中的效用 .
色谱
在色谱中,1,4-二氨基环己烷-1-羧酸二盐酸盐由于其明确的性质,可用作标准品或参考化合物。 它有助于设备校准和分析方法验证 .
分析研究
分析研究得益于该化合物在方法开发和验证中的应用。 其结构和性质得到很好的表征,使其成为测试新分析技术的理想候选者 .
生命科学研究
最后,在生命科学研究中,1,4-二氨基环己烷-1-羧酸二盐酸盐对于研究生物过程非常有价值。 其在生物模拟还原剂和药理活性分子合成中的作用有助于我们了解细胞机制 .
生化分析
Biochemical Properties
1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with unfolded proteins in the endoplasmic reticulum, leading to the unfolded protein response (UPR). This interaction is crucial in regulating cellular stress responses and maintaining protein homeostasis .
Cellular Effects
1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the accumulation of unfolded proteins in the endoplasmic reticulum, thereby reducing cellular stress and promoting cell survival .
Molecular Mechanism
The molecular mechanism of 1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific proteins in the endoplasmic reticulum, inhibiting their function and preventing the accumulation of unfolded proteins. This inhibition triggers the unfolded protein response, which helps in maintaining cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride change over time. The compound is relatively stable under normal conditions, but it may degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, particularly in reducing cellular stress and promoting protein homeostasis .
Dosage Effects in Animal Models
The effects of 1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on cellular stress responses and protein homeostasis. At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions .
Metabolic Pathways
1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate protein folding and stress responses. These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects .
Transport and Distribution
Within cells and tissues, 1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride is primarily in the endoplasmic reticulum. It is directed to this compartment through specific targeting signals and post-translational modifications. This localization is crucial for its role in regulating protein folding and stress responses .
属性
IUPAC Name |
1,4-diaminocyclohexane-1-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c8-5-1-3-7(9,4-2-5)6(10)11;;/h5H,1-4,8-9H2,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXKUNFMUUKFDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



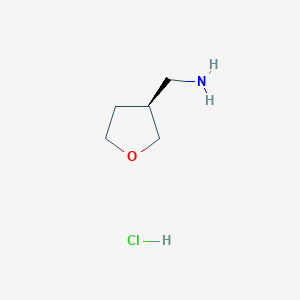
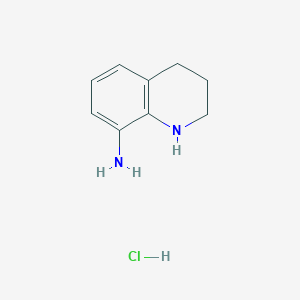

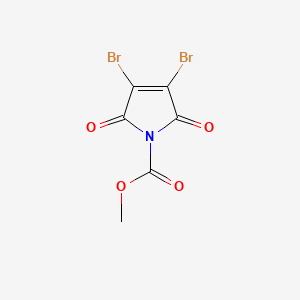
![5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457274.png)

